molecular formula C18H25NO3 B2964613 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid CAS No. 301193-77-1

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Cat. No. B2964613
CAS RN: 301193-77-1
M. Wt: 303.402
InChI Key: IHHWFWNOVHICNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tBoc-L-proline or tert-butyl N-[(1S)-1-carboxy-2-(1-pyrrolidinyl)-4-phenyl-1-butanoyl]-L-prolinate.

Scientific Research Applications

Synthesis of Polyimides

The compound is used in the synthesis of organosoluble, thermally stable, and hydrophobic polyimides . These polyimides are derived from a novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), which contains pyridine rings, pyrrolidine groups, and ether linkages . The polyimides exhibit good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity .

Production of High-Performance Polymers

The compound is used in the production of high-performance polymers, specifically aromatic polyimides (PIs) . These polymers are known for their heat resistance, superior chemical stability, and unique physical and mechanical properties . They are used in various fields such as microelectronics, automobile, aerospace, and others .

3. Development of Soluble and Easy-to-Process Polyimides The compound plays a role in the development of heat-resistant, soluble, easy-to-process, and high-strength polyimides . Incorporation of flexible linkages such as ether, thioether, sulfone, methylene, and isopropylidene groups into the polymer backbone improves the solubility and processability of the polyimides .

4. Enhancement of Thermal Properties of Polyimides The compound is used to enhance the thermal properties of polyimides . The presence of cyclic side groups (cardo groups) in the repeat unit of the polymer results in enhanced solubility and high thermal properties of the polyimides .

5. Improvement of Mechanical Properties of Polyimides The compound contributes to the improvement of the mechanical properties of polyimides . The polyimides produced using this compound can yield transparent, flexible, and tough polyimide films with high tensile strength and modulus, and good elongation at break .

Synthesis of Novel Polyimides

The compound is used in the synthesis of novel polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone . These polyimides are predominantly amorphous and display excellent thermal stability .

properties

IUPAC Name

4-(4-tert-butylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)14-8-6-13(7-9-14)16(20)12-15(17(21)22)19-10-4-5-11-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHWFWNOVHICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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